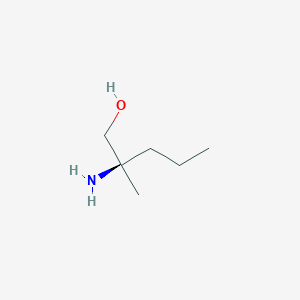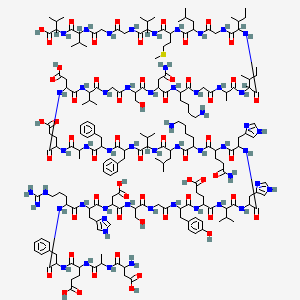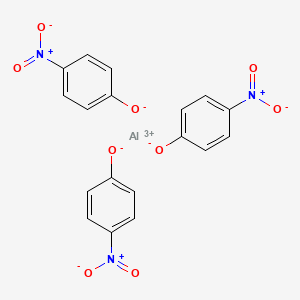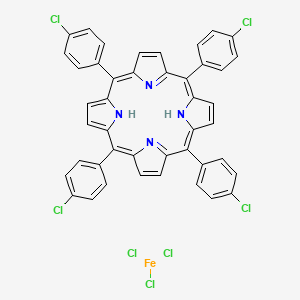
4-(Pyridin-3-yloxy)phthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyridin-3-yloxy)phthalic acid is an organic compound that features a phthalic acid core with a pyridin-3-yloxy substituent
准备方法
Synthetic Routes and Reaction Conditions: 4-(Pyridin-3-yloxy)phthalic acid can be synthesized through a series of organic reactions. One common method involves the reaction of phthalic anhydride with 3-hydroxypyridine in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions: 4-(Pyridin-3-yloxy)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phthalic acid moiety to phthalic alcohol or other reduced forms.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized further.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
科学研究应用
4-(Pyridin-3-yloxy)phthalic acid has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
作用机制
The mechanism of action of 4-(Pyridin-3-yloxy)phthalic acid largely depends on its application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its carboxylate and pyridine groups. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and sensing applications .
相似化合物的比较
Terephthalic acid: Similar to 4-(Pyridin-3-yloxy)phthalic acid but lacks the pyridine substituent.
Isophthalic acid: Another phthalic acid derivative with different substitution patterns.
Naphthalenedicarboxylic acid: Contains a naphthalene core instead of a benzene ring.
Uniqueness: this compound is unique due to the presence of the pyridine ring, which enhances its ability to coordinate with metal ions and participate in various chemical reactions. This makes it particularly valuable in the synthesis of MOFs and coordination polymers .
属性
分子式 |
C13H9NO5 |
|---|---|
分子量 |
259.21 g/mol |
IUPAC 名称 |
4-pyridin-3-yloxyphthalic acid |
InChI |
InChI=1S/C13H9NO5/c15-12(16)10-4-3-8(6-11(10)13(17)18)19-9-2-1-5-14-7-9/h1-7H,(H,15,16)(H,17,18) |
InChI 键 |
GHOIWWGUPHCJIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)

![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)
![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)






